4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a prop-2-ynoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be achieved through the [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts . This method involves the reaction of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts under moderate to good yields, forming the desired compound with various substituents and functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The prop-2-ynoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The prop-2-ynoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure combined with a prop-2-ynoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1856821-85-6 |
---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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